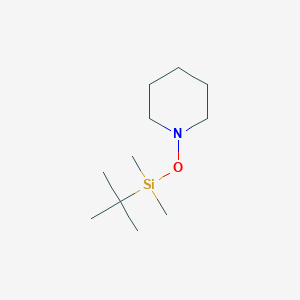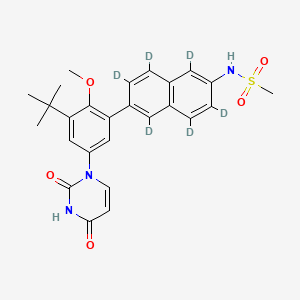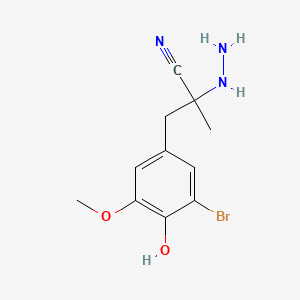
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is a complex organic compound characterized by the presence of bromine, hydroxyl, methoxy, hydrazinyl, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-hydroxy-5-methoxyphenyl compounds, followed by nitrile formation and subsequent hydrazinylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(3-Bromo-4-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile, while reduction of the nitrile group may produce 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanamine.
Applications De Recherche Scientifique
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine and nitrile groups may also contribute to its biological activity by interacting with various receptors or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)benzonitrile
Uniqueness
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is unique due to the presence of both hydrazinyl and nitrile groups, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H14BrN3O2 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,15-14)5-7-3-8(12)10(16)9(4-7)17-2/h3-4,15-16H,5,14H2,1-2H3 |
Clé InChI |
XDENTMIDHLTGBP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)Br)O)OC)(C#N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
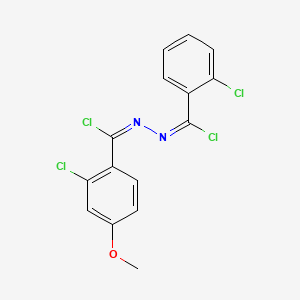
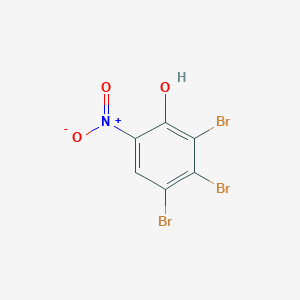
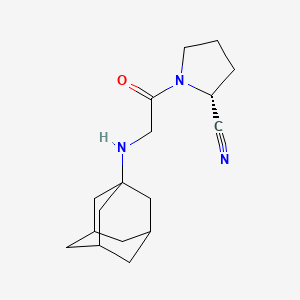
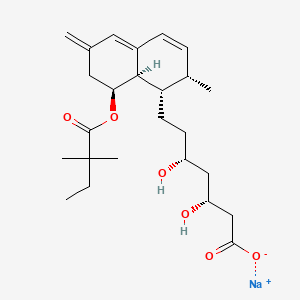
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
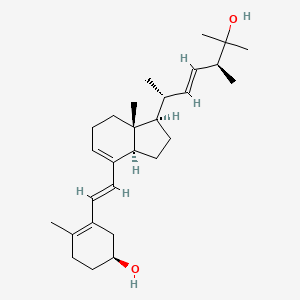
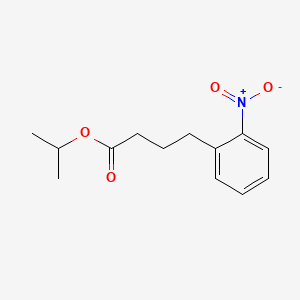


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
